

"2,2,2-Trifluoro-1-pyridin-2-ylethanol" synthesis and properties

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Compound of Interest

Compound Name: **2,2,2-Trifluoro-1-pyridin-2-ylethanol**

Cat. No.: **B1314311**

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An In-depth Technical Guide to the Synthesis and Properties of **2,2,2-Trifluoro-1-pyridin-2-ylethanol**

Abstract

2,2,2-Trifluoro-1-pyridin-2-ylethanol is a fluorinated heterocyclic alcohol of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, which combines a chiral secondary alcohol, a metabolically robust trifluoromethyl group, and a versatile pyridine ring, makes it a highly valuable chiral building block. The trifluoromethyl moiety can enhance properties such as metabolic stability, binding affinity, and lipophilicity of parent molecules, while the pyridine ring serves as a key pharmacophore and a coordinating ligand. This document provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of **2,2,2-Trifluoro-1-pyridin-2-ylethanol**, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Computational Properties

The fundamental properties of **2,2,2-Trifluoro-1-pyridin-2-ylethanol** are critical for its application in synthesis and drug design. The compound is typically available as a high-purity substance from various chemical suppliers.[\[1\]](#)

Physical and Chemical Data

Property	Value	Reference
CAS Number	107040-75-5	[1] [2] [3]
Molecular Formula	C ₇ H ₆ F ₃ NO	[1] [2]
Molecular Weight	177.12 g/mol	[1]
Boiling Point	75-77 °C @ 2.5 mmHg	[2]
Purity (Typical)	≥98%	[1]

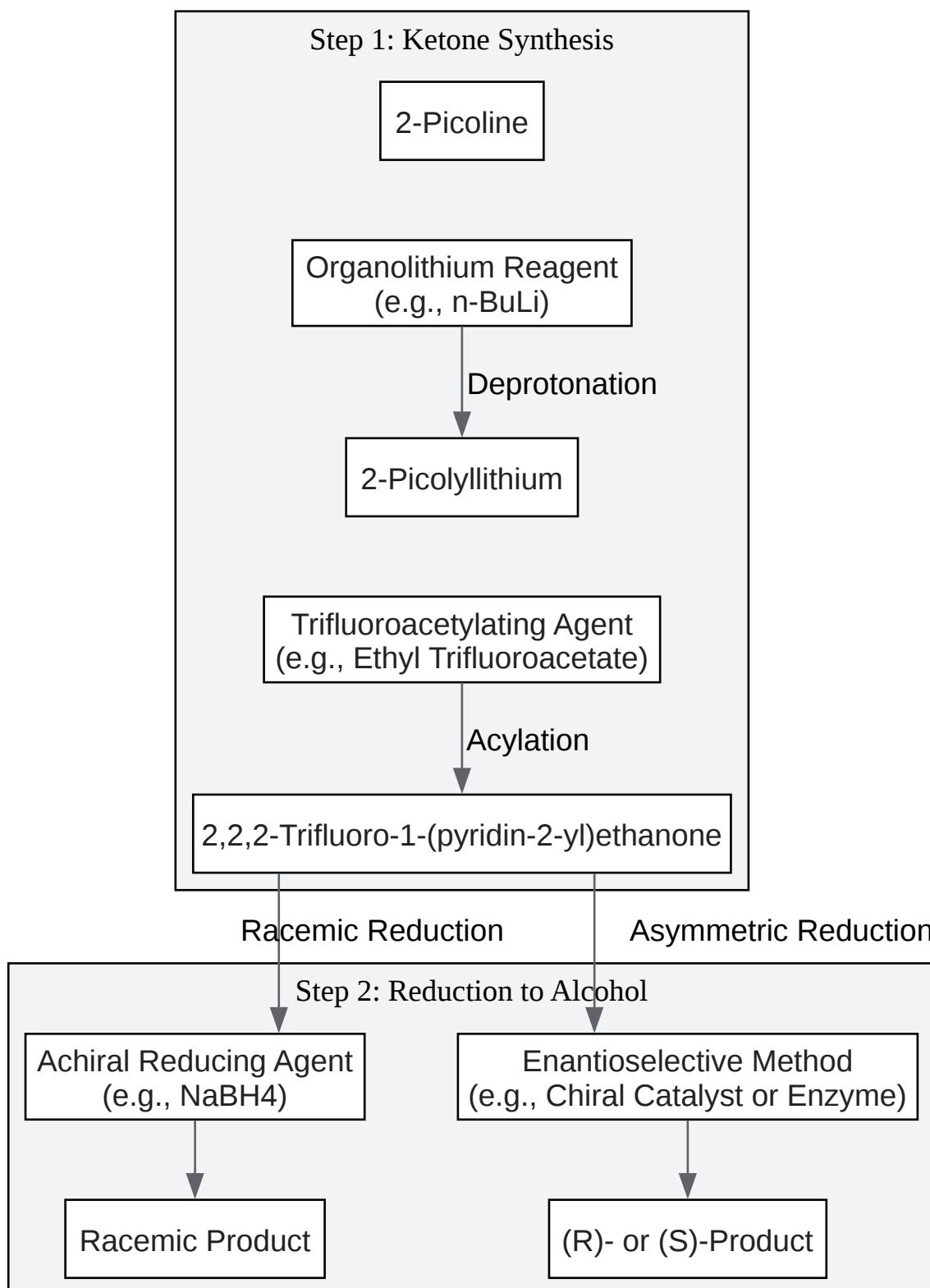
Computational Data

Computational models provide insights into the molecule's behavior in biological systems.

Property	Value	Reference
Topological Polar Surface Area (TPSA)	33.12 Å ²	[1]
LogP (Octanol-Water Partition Coeff.)	1.6773	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	1	[1]

Synthesis Methodologies

The synthesis of **2,2,2-Trifluoro-1-pyridin-2-ylethanol** can be approached with the goal of producing either a racemic mixture or a specific enantiomer. The most common strategy involves the reduction of the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone.

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Caption: General two-step synthesis workflow for **2,2,2-Trifluoro-1-pyridin-2-ylethanol**.

Experimental Protocol 1: Racemic Synthesis

This protocol outlines the synthesis of racemic **2,2,2-Trifluoro-1-pyridin-2-ylethanol** via a two-step process involving ketone formation and subsequent achiral reduction.

Step A: Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

- **Setup:** To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
- **Deprotonation:** Dissolve 2-picoline (1.0 eq.) in the anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi, 1.1 eq., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. The solution will typically turn a deep red or brown color.
- Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-picollyllithium.
- **Acylation:** Add ethyl trifluoroacetate (1.2 eq.) dropwise to the suspension, again keeping the temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature slowly over 2 hours.
- **Workup:** Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography.

Step B: Reduction to **2,2,2-Trifluoro-1-pyridin-2-ylethanol**

- **Setup:** Dissolve the purified ketone from Step A (1.0 eq.) in methanol in a round-bottom flask.

- Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.
- After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting material.
- Workup: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the racemic product. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Experimental Protocol 2: Chemoenzymatic Enantioselective Synthesis

This method provides access to enantiopure forms of the alcohol, which are often required for pharmaceutical applications.^[4] It utilizes an enzyme for the key stereoselective reduction step.

Step A: Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

- Follow the procedure outlined in Protocol 1, Step A.

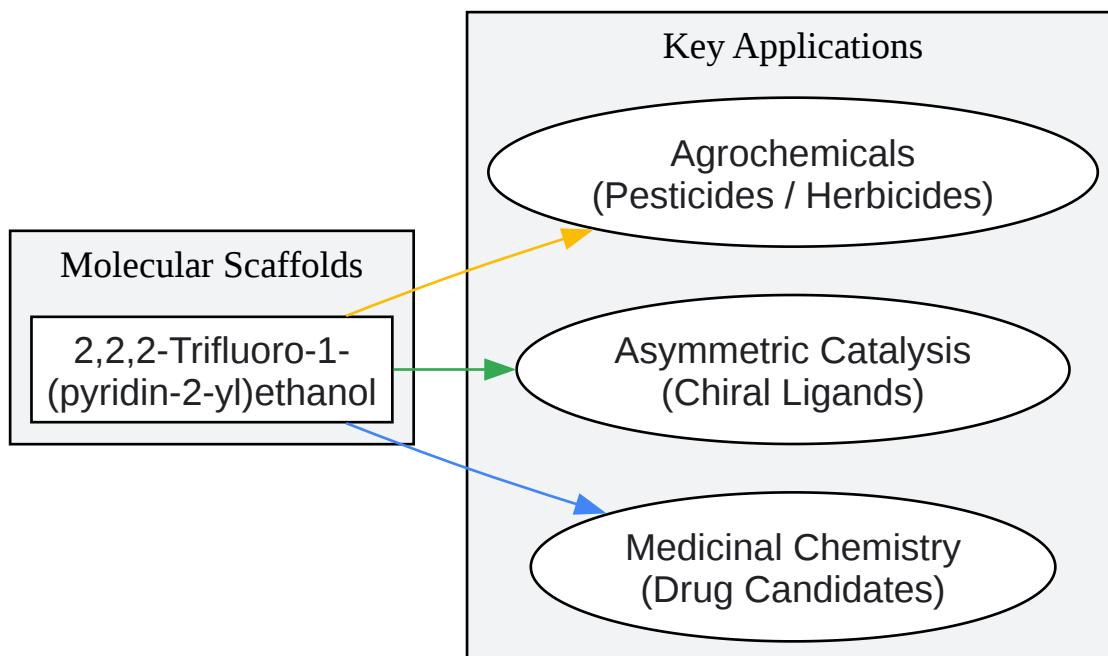
Step B: Enantioselective Enzymatic Reduction

- Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
- Reagents: Add the ketone substrate (1.0 eq.), a cofactor such as NADPH (or NADP⁺ with a glucose/glucose dehydrogenase system for cofactor regeneration), and the selected alcohol dehydrogenase (e.g., from *Lactobacillus kefir*).
- Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or GC analysis. The reaction can take several hours to reach completion.
- Workup: Once the reaction is complete, saturate the aqueous phase with sodium chloride.

- Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- The resulting enantiomerically enriched alcohol can be purified by column chromatography. Enantiomeric excess (ee) is determined using chiral HPLC. This method has been shown to yield products with high conversion and excellent enantioselectivity (95 to >99% ee).[4]

Applications in Research and Drug Development

The structural motifs within **2,2,2-trifluoro-1-pyridin-2-ylethanol** make it a privileged scaffold in modern chemistry.



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Caption: Key application areas for **2,2,2-Trifluoro-1-pyridin-2-ylethanol**.

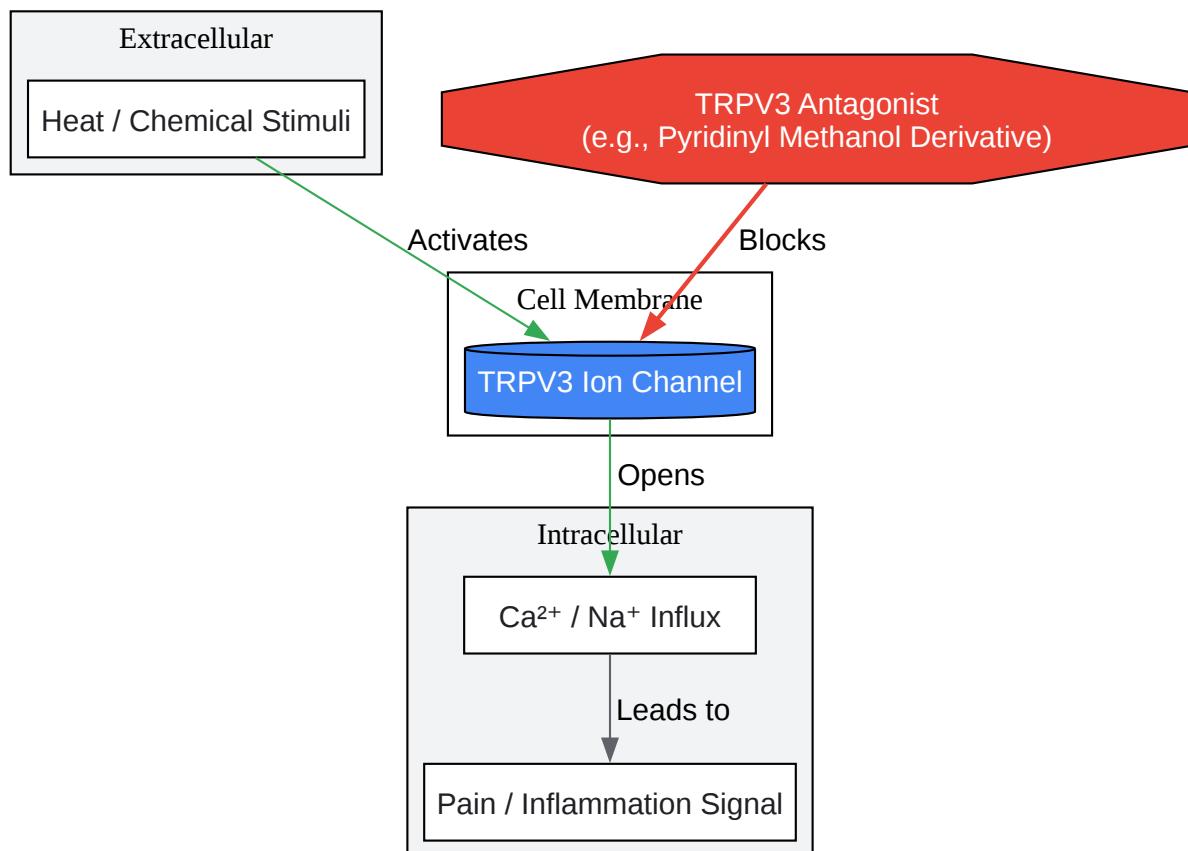
Medicinal Chemistry Building Block

The pyridine ring is a common feature in many FDA-approved drugs.[5] The introduction of a trifluoromethyl group is a widely used strategy to block metabolic oxidation and tune the

electronic properties of a drug candidate. Therefore, this molecule serves as an ideal starting point for synthesizing more complex molecules with potential therapeutic value.

Ion Channel Modulation: TRPV3 Antagonism

Derivatives of (pyridin-2-yl)methanol have been successfully developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.^[6] TRPV3 is implicated in pain sensation, inflammation, and skin disorders. An antagonist can block the channel, preventing the influx of cations that leads to downstream signaling.



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Caption: Mechanism of action for a TRPV3 antagonist derived from a pyridinyl methanol scaffold.

Ligands for Asymmetric Catalysis

Enantiopure heteroaromatic alcohols are valuable precursors for synthesizing chiral ligands used in asymmetric metal catalysis.^[4] These ligands can coordinate to a metal center, creating a chiral environment that directs a reaction to produce one enantiomer of a product preferentially. The development of tunable pyridine-aminophosphine ligands from similar scaffolds highlights this application.^[7]

Safety and Handling

While a specific safety data sheet (SDS) for **2,2,2-trifluoro-1-pyridin-2-ylethanol** should always be consulted, data for the isomeric 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol suggests that the compound should be handled with care. It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

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